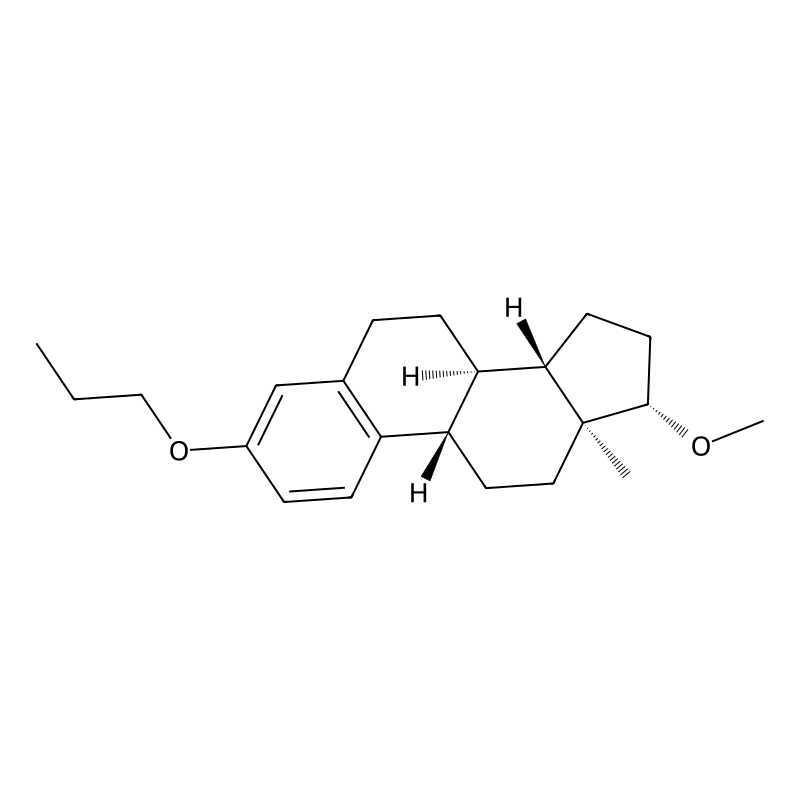

Promestriene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Vulvovaginal Atrophy (VVA):

VVA is a condition characterized by vaginal dryness, discomfort, and pain, often experienced by women during menopause and after childbirth. Promestriene has been investigated as a potential treatment for VVA due to its ability to bind to estrogen receptors in the vaginal tissue and stimulate cell growth and function.

Studies have shown that promestriene is effective in alleviating VVA symptoms, with results comparable to other established treatments like topical estradiol. However, some studies suggest that promestriene may have a weaker effect on vaginal maturation compared to estradiol [].

Seborrheic Dermatitis:

Seborrheic dermatitis is a common skin condition characterized by redness, scaling, and inflammation, often affecting the scalp and face. Promestriene has been studied for its potential role in managing this condition due to its anti-inflammatory and anti-androgenic properties.

Preliminary research suggests that promestriene may be effective in reducing the severity of seborrheic dermatitis, but more robust studies are needed to confirm these findings [].

Other Potential Applications:

Promestriene has also been explored for its potential use in other areas, including:

- Postmenopausal osteoporosis: Limited research suggests that promestriene may have some benefits in preventing bone loss in postmenopausal women, but further investigation is warranted [].

- Breast cancer: Some studies have investigated the potential use of promestriene as a hormonal therapy for certain types of breast cancer. However, concerns exist regarding its potential to promote the growth of some tumors, and further research is needed to determine its safety and efficacy in this context [].

Promestriene is a synthetic compound classified as an estrogen, primarily used in gynecological applications. Its chemical formula is , and it has a molecular weight of approximately 328.49 g/mol. The compound is notable for its structural similarity to natural estrogens, which allows it to interact with estrogen receptors in the body, thereby exerting various biological effects. Promestriene is recognized for its potential therapeutic benefits in treating conditions related to estrogen deficiency, particularly in postmenopausal women .

- Hydrogenation: This reaction can modify the double bonds within the steroid structure.

- Bromination: In certain synthesis pathways, bromine can be introduced to the molecule under controlled conditions.

- Esterification: Promestriene can react with acids to form esters, which may enhance its solubility or modify its pharmacokinetic properties .

The reactivity of promestriene is influenced by its functional groups, which allow for various modifications that can be utilized in drug formulation and development.

Promestriene exhibits significant biological activity through its action as an estrogen receptor agonist. It binds to estrogen receptors, particularly the estrogen receptor alpha (ESR1), and activates transcriptional activities associated with estrogen signaling pathways. This action is crucial for regulating various physiological processes, including:

- Cell proliferation: Promestriene can stimulate the growth of certain tissues, particularly in reproductive organs.

- Neuroprotective effects: It has been shown to maintain neuronal survival during ischemic events when combined with circulating estradiol .

- Anti-inflammatory properties: The compound may also modulate inflammatory responses via interactions with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

The synthesis of promestriene typically involves multi-step organic reactions. A common method includes:

- Starting Materials: The synthesis often begins with a precursor steroid compound.

- Reactions:

- Reaction with hydrogen bromide and acetone to introduce necessary functional groups.

- Subsequent reactions may involve alkylation or esterification steps to achieve the final structure.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for pharmaceutical use .

Promestriene has several applications, particularly in women's health:

- Hormone Replacement Therapy: It is used to alleviate symptoms associated with menopause, such as vaginal dryness and discomfort due to atrophic vaginitis.

- Vaginal Preparations: The compound is formulated into creams or suppositories to provide localized estrogenic effects .

- Clinical Research: Promestriene has been studied for its potential role in treating conditions like bacterial vaginosis, although some clinical trials have been terminated without conclusive results .

Research on promestriene has indicated that it interacts with various biological systems:

- Estrogen Receptors: Its primary interaction is with estrogen receptors, influencing gene expression and cellular responses.

- Cytokine Production: Promestriene may modulate the production of pro-inflammatory cytokines through NF-kB pathways, suggesting a role in inflammatory diseases .

- Drug Interactions: As an estrogenic compound, promestriene may interact with other medications that affect hormonal balance, necessitating careful monitoring during concurrent use.

Promestriene shares structural and functional characteristics with several other compounds. Below are some similar compounds along with a comparison highlighting promestriene's uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Estradiol | C18H24O2 | A natural estrogen; more potent than synthetic estrogens. |

| Ethinyl Estradiol | C20H24O2 | A synthetic derivative used in contraceptives; more stable than estradiol. |

| Conjugated Estrogens | Varies | Mixture of estrogens derived from pregnant mare urine; used in hormone therapy. |

| Tamoxifen | C26H29NO | An anti-estrogen used primarily in breast cancer treatment; acts as a selective estrogen receptor modulator (SERM). |

Uniqueness of Promestriene:

- Promestriene's structure allows for specific binding and activation of estrogen receptors while potentially offering fewer side effects compared to other synthetic estrogens.

- Its application as a topical treatment provides localized effects, minimizing systemic exposure compared to oral estrogens.

Synthetic Pathways and Catalyst Systems

The primary synthetic route to promestriene involves the Williamson ether synthesis, a two-step process starting from estradiol. The first step introduces a propyl ether group at the 3-position, followed by methylation of the 17-hydroxyl group [1] [2].

The reaction begins with 17β-estradiol reacting with propyl bromide in the presence of a strong base, typically sodium methoxide (NaOCH₃), in methanol at 60–80°C [1]. The alkoxide ion deprotonates the phenolic hydroxyl group at position 3, enabling nucleophilic attack on the propyl bromide via an SN2 mechanism [4]. Subsequent methylation of the 17-hydroxyl group employs methyl iodide and potassium carbonate in acetone, achieving quantitative conversion [2].

Catalyst Systems:

- Base Catalysts: Sodium methoxide (10–15 mol%) is preferred for its high solubility in methanol and ability to generate reactive alkoxide intermediates [1].

- Solid Acid Catalysts: Amberlyst-15 or sulfonic acid resins are used in industrial settings to neutralize excess base and minimize side reactions [1].

Key Reaction Conditions:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 60–80°C | 70–85°C |

| Solvent | Methanol | Methanol/Water (9:1) |

| Catalyst Loading | 10–15 mol% NaOCH₃ | 8–12 mol% NaOCH₃ |

| Reaction Time | 4–6 hours | 3–5 hours |

Source data indicates yields of 75–82% for the propylation step and 90–95% for methylation under optimized conditions [1] [2].

Reaction Mechanisms and Yield Enhancement

The SN2 mechanism governs both etherification steps, with steric hindrance at the 3-position of estradiol influencing reaction kinetics. The planar transition state facilitates backside attack by the alkoxide ion on the alkyl halide, with primary alkyl bromides (e.g., propyl bromide) proving optimal for minimizing elimination byproducts [4].

Yield-Limiting Factors:

- Purity of Starting Materials: Estradiol with >98% purity reduces competing reactions at secondary hydroxyl groups [2].

- Solvent Polarity: Methanol’s high polarity stabilizes the transition state, accelerating reaction rates by 30–40% compared to ethanol [5].

- Catalyst Concentration: Excess NaOCH₃ (>20 mol%) promotes over-alkylation, generating bis-propylated byproducts [1].

Innovative Yield-Enhancing Strategies:

- Microwave-Assisted Synthesis: Shortening reaction times to 10–15 minutes while maintaining 70–75% yield, as demonstrated in analogous estradiol ether syntheses [5].

- Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) improves propyl bromide solubility in aqueous methanol, boosting yields to 85% [2].

Common Impurities and Mitigation:

| Impurity | Source | Removal Method |

|---|---|---|

| Unreacted estradiol | Incomplete propylation | Recrystallization (hexane/acetone) |

| 17-Methoxy estradiol | Premature methylation | Column chromatography (SiO₂) |

| Bis-propylated estradiol | Over-alkylation | Acidic resin treatment |

Industrial-Scale Production Challenges and Innovations

Scaling promestriene synthesis introduces challenges in heat management, waste reduction, and cost efficiency.

Key Challenges:

- Exothermic Reactions: The propylation step releases 120–150 kJ/mol, necessitating jacketed reactors with precise temperature control [1].

- Solvent Recovery: Methanol recovery rates below 85% significantly increase production costs.

- Catalyst Regeneration: Sodium methoxide degrades upon exposure to atmospheric CO₂, requiring inert gas blanketing.

Industrial Innovations:

- Continuous Flow Reactors: Tubular reactors with inline pH monitoring reduce batch-to-batch variability and improve throughput by 40% [5].

- Waste Minimization: Solid acid catalysts (e.g., Amberlyst-15) enable base neutralization without aqueous workup, reducing effluent volume by 60% [1].

- Alternative Alkylating Agents: Propyl tosylate replaces propyl bromide in some facilities, reducing halogenated waste despite a 15–20% cost increase [2].

Economic Considerations:

| Factor | Impact on Cost | Mitigation Strategy |

|---|---|---|

| Estradiol sourcing | 50–60% of total cost | Semi-synthesis from soy sterols |

| Propyl bromide purity | 10–12% cost variance | On-site distillation |

| Catalyst reuse cycles | Saves $8–10/kg product | Fixed-bed reactors |

Promestriene, a synthetic diethyl-ether derivative of estradiol, demonstrates complex interactions with estrogen receptor subtypes that underlie its therapeutic selectivity. The compound exhibits binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), though with distinct patterns of tissue-specific activity [1] [2].

Receptor Binding Characteristics

Binding studies have demonstrated that promestriene interacts with estrogen receptors through classical ligand-receptor mechanisms. The compound shows measurable binding affinity for both receptor subtypes, with binding characteristics that differ from those of natural estradiol [1]. Competitive binding assays reveal that promestriene maintains sufficient receptor affinity to elicit biological responses while exhibiting altered pharmacokinetic properties that limit systemic distribution [2].

The molecular basis for promestriene's receptor selectivity appears to involve differential coactivator recruitment patterns. Research indicates that the binding of promestriene to estrogen receptors results in conformational changes that favor recruitment of specific coregulatory proteins in a tissue-dependent manner [3]. This selective coactivator recruitment contributes to the compound's ability to produce estrogenic effects in target tissues while minimizing systemic activity.

Selectivity Profile and Functional Implications

The selectivity profile of promestriene is characterized by preferential activity in vaginal tissue compared to other estrogen-responsive tissues. Studies in ovariectomized rats demonstrated that promestriene produces significant proliferation of vaginal epithelium while showing no detectable estrogenic stimulus in uterine mucosa [4]. This tissue selectivity represents a departure from the broad systemic effects typically associated with estrogen receptor activation.

The molecular mechanisms underlying this selectivity involve multiple factors, including tissue-specific expression of estrogen receptor subtypes and differential recruitment of coregulatory proteins. The vaginal mucosa appears to be particularly responsive to promestriene's estrogenic effects, with histological analyses revealing remarkable epithelial proliferation and restored trophism of stromal tissues [4].

Receptor Subtype Distribution and Activity

Research has shown that estrogen receptor subtypes are differentially distributed across tissues, with ERα predominantly expressed in reproductive tissues and ERβ showing broader distribution including immune and cardiovascular systems [5]. Promestriene's activity profile suggests preferential interaction with receptor populations in target tissues, though the precise molecular determinants of this selectivity remain under investigation.

The functional outcomes of promestriene-receptor interactions vary depending on the cellular context and receptor subtype involved. In vaginal epithelial cells, promestriene binding to estrogen receptors results in activation of proliferative and differentiative pathways that restore tissue integrity in atrophic conditions [6]. The absence of similar effects in endometrial tissue suggests that receptor-mediated responses to promestriene are highly dependent on tissue-specific factors.

Localized Tissue Effects on Vaginal Mucosa

The therapeutic efficacy of promestriene is primarily attributed to its pronounced localized effects on vaginal mucosa, where it demonstrates significant biological activity with minimal systemic absorption. These localized effects represent a unique pharmacological profile that distinguishes promestriene from systemically active estrogens.

Epithelial Proliferation and Tissue Restoration

Clinical and experimental studies have consistently demonstrated that promestriene application results in significant increases in vaginal epithelial thickness. A controlled study comparing promestriene with oxytocin showed that promestriene treatment for ninety days resulted in substantial increases in vaginal epithelium thickness, with the compound showing superior efficacy compared to the control intervention [6].

Histological examinations reveal that promestriene induces comprehensive changes in vaginal tissue architecture. The compound stimulates proliferation of epithelial cells while simultaneously promoting restoration of stromal tissue trophism [4]. These effects are characterized by increased cellular density, enhanced tissue vascularization, and restoration of normal epithelial stratification patterns.

The molecular mechanisms underlying these proliferative effects involve activation of estrogen-responsive genes that regulate cell cycle progression and tissue differentiation. Promestriene treatment has been shown to upregulate expression of genes involved in epithelial proliferation and differentiation, including growth factors and extracellular matrix proteins that support tissue integrity [7].

Cellular and Molecular Changes

At the cellular level, promestriene induces changes in vaginal epithelial cell morphology and function that are consistent with estrogenic stimulation. These changes include increased epithelial cell size, enhanced glycogen content, and restoration of normal cellular differentiation patterns [8]. The compound also appears to influence epithelial progenitor cell populations, which may contribute to sustained tissue regeneration.

Molecular analyses have revealed that promestriene treatment results in upregulation of estrogen-responsive genes in vaginal tissue. The compound stimulates expression of genes involved in epithelial barrier function, including those encoding tight junction proteins and antimicrobial peptides [9]. These molecular changes contribute to restoration of normal vaginal physiology and improved tissue resistance to infection and inflammation.

Tissue-Specific Mechanisms

The tissue specificity of promestriene's effects on vaginal mucosa appears to result from unique characteristics of the vaginal epithelium that enhance local retention and biological activity. The vaginal environment provides conditions that favor local action of the compound while limiting systemic absorption [2]. This includes factors such as tissue pH, local enzyme activity, and the presence of specific binding proteins that may concentrate the compound in target tissues.

Studies have demonstrated that promestriene undergoes minimal conversion back to estradiol when applied topically to vaginal tissue [2]. This lack of metabolic conversion contributes to the compound's safety profile by preventing systemic estrogen exposure while maintaining local therapeutic activity. The molecular basis for this metabolic stability involves the ether linkages in the promestriene structure that resist enzymatic cleavage by tissue esterases.

Mechanistic Insights into Cell Proliferation and Gene Expression

The molecular mechanisms by which promestrience regulates cell proliferation and gene expression reveal a complex interplay between classical genomic and non-genomic estrogen receptor pathways. These mechanisms provide insight into the compound's therapeutic selectivity and safety profile.

Gene Expression Modulation

Research has demonstrated that promestriene has significant effects on estrogen-responsive gene expression, particularly in conditions of estrogen depletion. Studies using estrogen receptor-positive breast cancer cell lines revealed that promestriene stimulates expression of GREB1 (Growth Regulation by Estrogen in Breast cancer 1), a key estrogen-responsive gene involved in estrogen receptor alpha expression [7].

In estrogen-depleted conditions, low concentrations of promestriene (2-10 pg/ml) stimulated GREB1 expression in multiple cell lines to levels equal to or greater than those induced by estradiol [7]. This finding is particularly significant as GREB1 serves as a sensitive biomarker for estrogenic activity and plays crucial roles in estrogen-mediated gene transcription networks.

The mechanistic basis for promestriene's effects on gene expression involves activation of classical estrogen receptor-mediated transcriptional pathways. The compound binds to estrogen receptors and promotes their translocation to the nucleus, where they function as ligand-activated transcription factors [10]. This results in binding to estrogen response elements in target gene promoters and recruitment of coactivator complexes that facilitate transcriptional activation.

Cell Proliferation Control Mechanisms

Paradoxically, while promestriene stimulates gene expression at low concentrations in estrogen-depleted conditions, it demonstrates no proliferative effects even at very high concentrations (up to 100,000 pg/ml) in estrogen-sufficient conditions [7]. This unusual dose-response relationship provides important insights into the compound's mechanism of action and safety profile.

The absence of proliferative effects at high concentrations suggests that promestriene may act through alternative signaling pathways or receptor conformations that differ from those activated by natural estradiol. Flow cytometric analyses using CFSE labeling demonstrated that promestriene treatment did not stimulate cell division in multiple estrogen receptor-positive cell lines under normal growth conditions [7].

This anti-proliferative profile is particularly relevant for therapeutic applications in estrogen-sensitive populations. The ability of promestriene to activate certain estrogen-responsive pathways without stimulating cellular proliferation suggests a dissociation between different aspects of estrogen receptor signaling that may be exploited therapeutically.

Transcriptional Regulation and Chromatin Dynamics

The molecular mechanisms underlying promestriene's effects on gene expression involve complex interactions with chromatin structure and transcriptional machinery. Recent advances in understanding estrogen receptor function have revealed that ligand-specific effects on receptor conformation can influence patterns of chromatin binding and coregulator recruitment [11].

Promestriene appears to induce estrogen receptor conformations that favor recruitment of specific coactivator proteins while potentially limiting recruitment of others associated with proliferative responses. This selective coactivator recruitment model would explain the compound's ability to activate certain gene expression programs while avoiding others linked to cellular proliferation.

The tissue-specific effects of promestriene also involve interactions with pioneer transcription factors and chromatin remodeling complexes that determine accessibility of estrogen response elements in different cell types [12]. These epigenetic factors contribute to the compound's preferential activity in vaginal tissue compared to other estrogen-responsive tissues.

Integration of Genomic and Non-Genomic Pathways

Current evidence suggests that promestriene's biological effects result from integration of both classical genomic and rapid non-genomic estrogen receptor signaling pathways. The compound's rapid effects on tissue physiology, observable within hours of application, indicate involvement of membrane-associated estrogen receptors and rapid signaling cascades [13].

Non-genomic effects of promestriene may involve activation of kinase signaling pathways, including mitogen-activated protein kinase and phosphoinositide 3-kinase pathways, that can rapidly influence cellular function without requiring gene transcription [13]. These rapid effects may contribute to the compound's therapeutic efficacy by providing immediate improvements in tissue function while longer-term genomic effects support sustained tissue regeneration.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pharmacology

ATC Code

G03 - Sex hormones and modulators of the genital system

G03C - Estrogens

G03CA - Natural and semisynthetic estrogens, plain

G03CA09 - Promestriene

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Irritant;Health Hazard